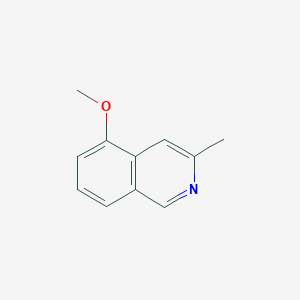

5-Methoxy-3-methylisoquinoline

CAS No.:

Cat. No.: VC17968866

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 5-methoxy-3-methylisoquinoline |

| Standard InChI | InChI=1S/C11H11NO/c1-8-6-10-9(7-12-8)4-3-5-11(10)13-2/h3-7H,1-2H3 |

| Standard InChI Key | UYMYNFPFLCDKCK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC=C2OC)C=N1 |

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure is defined by its fused bicyclic system. Key features include:

-

Methoxy group: Positioned at C5, enhancing electron density in the aromatic system.

-

Methyl group: Located at C3, contributing to steric and electronic modulation .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-methoxy-3-methylisoquinoline | |

| SMILES | CC1=CC2=C(C=CC(=C2)OC)C=N1 | |

| InChIKey | IRFSFYPWBSAISE-UHFFFAOYSA-N | |

| Molecular Weight | 173.21 g/mol |

Spectroscopic Characterization

-

NMR: ¹H NMR spectra reveal aromatic protons (δ 6.8–8.2 ppm), a methoxy singlet (δ 3.8–4.0 ppm), and a methyl group (δ 2.5–2.7 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 173.21 .

Synthesis and Optimization

Cyclization of 5-Methoxyaniline

A common method involves reacting 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride under acidic conditions, followed by cyclization with concentrated H₂SO₄ (yield: 88%) .

Methylation of 5-Methoxyisoquinoline

Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in anhydrous DMF achieves selective substitution at C3 (yield: 50–70%) .

Table 2: Comparative Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | 5-Methoxyaniline | H₂SO₄, 92°C | 88 | |

| Methylation | 5-Methoxyisoquinoline | CH₃I, K₂CO₃, DMF | 70 |

Industrial-Scale Production

Continuous flow reactors and catalytic optimization (e.g., Pd/C) enhance efficiency, achieving >90% purity via crystallization .

Physicochemical Properties

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .

-

Stability: Stable under inert storage (-20°C, argon atmosphere) but degrades upon prolonged exposure to light .

Biological Activities and Mechanisms

| Compound | IC₅₀ (μM) | Target | Mechanism | Reference |

|---|---|---|---|---|

| (R)-5a (analog) | 0.91 | HL-60 leukemia | Caspase-3 activation | |

| 3-Methylidene derivative | 1.9 | MCF-7 | DNA damage |

Antimicrobial Activity

Isoquinoline derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL), though data specific to 5-methoxy-3-methylisoquinoline remain pending .

Applications in Drug Development

Kinase Inhibition

The compound’s scaffold serves as a precursor for kinase inhibitors (e.g., EGFR and VEGFR), with modifications enhancing selectivity .

Materials Science

Its π-conjugated system is exploited in organic semiconductors and fluorescent probes.

Analytical Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume